molecular formula C17H15F2N5O2 B2381442 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide CAS No. 1005292-89-6

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide

Cat. No. B2381442
CAS RN: 1005292-89-6
M. Wt: 359.337
InChI Key: CVBFHYCZHWDTDJ-UHFFFAOYSA-N
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide, also known as DT-TAZ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Photovoltaic Efficiency and Nonlinear Optical Activity

Research has demonstrated that certain bioactive benzothiazolinone acetamide analogs show potential in photovoltaic applications. These compounds, including N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide and related derivatives, have been studied for their light harvesting efficiency (LHE) and free energy of electron injection, making them suitable as photosensitizers in dye-sensitized solar cells (DSSCs). Furthermore, their nonlinear optical (NLO) activity has been investigated, showcasing their utility in photonic and optoelectronic devices due to their significant second-order hyperpolarizability values (Mary et al., 2020).

Anticancer Activity

A study on 5-methyl-4-phenyl thiazole derivatives, including N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, focused on their anticancer activity. These compounds exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells while showing minimal effect on NIH/3T3 mouse embryoblast cell lines. Specifically, derivatives such as 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide demonstrated high selectivity, indicating their potential as anticancer agents (Evren et al., 2019).

Hydrogen Bonding and Self-Assembly

The effect of hydrogen bonding on the self-assembly process of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives has been explored. These studies reveal the significance of hydrogen bonding interactions in forming supramolecular architectures, which are crucial for developing new materials with specific properties. The antioxidant activity of these complexes further underscores their potential in various biomedical applications (Chkirate et al., 2019).

properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(4-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N5O2/c1-11-2-5-13(6-3-11)26-10-17(25)20-9-16-21-22-23-24(16)12-4-7-14(18)15(19)8-12/h2-8H,9-10H2,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBFHYCZHWDTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide

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